Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
CAS No.: 853349-33-4
Cat. No.: VC16033685
Molecular Formula: C14H12ClIN2O4
Molecular Weight: 434.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853349-33-4 |
|---|---|
| Molecular Formula | C14H12ClIN2O4 |
| Molecular Weight | 434.61 g/mol |
| IUPAC Name | dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3 |
| Standard InChI Key | VTKVMJOASCBFDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, systematically describes its structure: a pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 bears a 3-chloro-2-methylphenyl group, while positions 3 and 4 are esterified with methyl groups. The iodine atom at position 5 introduces a polarizable σ-hole, enabling halogen bonding . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 853349-33-4 |
| EC Number | 665-152-8 |
| Molecular Formula | |
| Molecular Weight | 434.61 g/mol |
| SMILES | COC(=O)C1=C(N(N=C1I)C2=C(C(=CC=C2)Cl)C)C(OC)=O |
The presence of iodine distinguishes this compound from analogous pyrazole dicarboxylates, such as dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (EC 665-150-7), which lacks the 5-iodo substituent .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves 1,3-dipolar cycloaddition between a substituted sydnone and dimethyl acetylenedicarboxylate, followed by functionalization at position 5. Aryl sydnones, such as 3-(3-chloro-2-methylphenyl)sydnone, react with acetylenedicarboxylates to form the pyrazole core, which is subsequently iodinated using or under mild conditions . The ester groups at positions 3 and 4 remain intact during iodination, as confirmed by -NMR spectroscopy .
Spectroscopic Characterization
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-NMR: Signals at δ 3.8–3.9 ppm correspond to methoxy groups, while aromatic protons of the 3-chloro-2-methylphenyl moiety appear as a multiplet at δ 7.2–7.5 ppm.
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-NMR: The carbonyl carbons of the ester groups resonate at δ 165–170 ppm, and the iodine-bearing C-5 atom shows significant deshielding (δ 95–100 ppm) due to electron withdrawal .
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IR Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 500–600 cm (C–I stretch) confirm functional groups .
Crystallography and Halogen Bonding
Solid-State Behavior
X-ray crystallography reveals that the iodine atom participates in halogen bonding (XB) with electron-rich sites. In related 5-iodopyrazoles, three motifs dominate:
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C–I⋯N XB: Observed in structures with Lewis bases like pyridine (bond length: 2.9–3.1 Å).
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C–I⋯O XB: Forms with carbonyl oxygen acceptors (bond length: 3.2–3.4 Å).
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C–I⋯π XB: Involves aromatic π-systems (bond length: 3.5–3.7 Å) .
For dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, DFT calculations predict a σ-hole potential of +25–30 kcal/mol at iodine, facilitating strong XB interactions .
Supramolecular Assembly
The compound’s crystal packing is stabilized by:
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Halogen bonds: C–I⋯O interactions between iodine and ester carbonyls.
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Weak hydrogen bonds: C–H⋯O contacts involving methoxy groups.
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π–π stacking: Between the pyrazole and aryl rings (distance: 3.6–3.8 Å) .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; H2O: <0.1 mg/mL |
| LogP (Octanol-Water) | 3.2 ± 0.3 (Predicted) |
| Stability | Light-sensitive; stable under inert gas |
The iodine atom enhances molecular polarizability, increasing solubility in polar aprotic solvents like DMSO compared to non-halogenated analogs .
Applications and Future Directions
Supramolecular Chemistry
The iodine atom’s σ-hole enables applications in:
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Crystal engineering: Designing porous frameworks via XB-directed assembly .
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Sensor development: Halogen-bonded receptors for anion recognition.
Pharmaceutical Intermediates
Pyrazole dicarboxylates serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). The iodine substituent offers a handle for further functionalization via cross-coupling reactions .
Future research should explore:
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Catalytic applications: As ligands in transition-metal complexes.
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Biological activity: Screening for antimicrobial or anticancer properties.
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